Clinopodiside A

描述

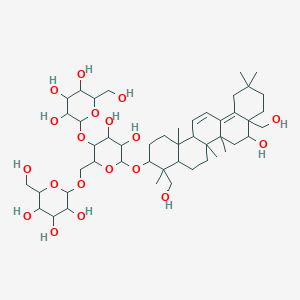

Clinopodiside A (C48H78O19) is a triterpenoid saponin isolated from Clinopodium polycephalum, a plant traditionally used for hemostasis and anti-inflammatory purposes . Structurally, it comprises a hydrophobic triterpene backbone linked to hydrophilic sugar moieties, a hallmark of bioactive saponins. Preclinical studies demonstrate its potent antitumor activity against bladder (T24) and colon (HCT116) cancer cells, with mechanisms involving autophagy induction via BLK and RasGRP2 signaling pathways . In vivo, this compound inhibits tumor growth synergistically with cisplatin or 5-fluorouracil (5-FU), while exhibiting superior tolerability compared to conventional chemotherapeutics .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Clinopodiside A involves the extraction of triterpenoid saponins from the aerial parts of Clinopodium chinense. The extraction process typically includes the following steps:

Extraction: The plant material is dried and powdered, followed by extraction using solvents such as methanol or ethanol.

Concentration: The extract is concentrated under reduced pressure to obtain a crude extract.

Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography, to isolate this compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the compound .

化学反应分析

Types of Reactions: Clinopodiside A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its biological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities .

科学研究应用

Anti-Cancer Properties

Mechanism of Action:

Clinopodiside A has been shown to induce cytotoxicity in bladder cancer cells (T24) through mechanisms involving autophagy mediated by BLK and RasGRP2 signaling pathways. The compound exhibits a dose-dependent inhibition of cell viability, demonstrating enhanced effects when combined with traditional chemotherapeutics like cisplatin and 5-fluorouracil .

Key Findings:

- In Vitro Studies: this compound significantly reduced the viability of T24 and HCT116 colon cancer cells in a concentration-dependent manner. The combination treatment with cisplatin resulted in synergistic effects, enhancing both autophagy and apoptosis pathways .

- In Vivo Studies: In animal models, this compound inhibited tumor growth effectively when administered alone or in combination with cisplatin, showcasing its potential as a therapeutic agent .

| Study Type | Cell Line | Treatment | Result |

|---|---|---|---|

| In Vitro | T24 (Bladder Cancer) | This compound | Dose-dependent cytotoxicity |

| In Vitro | HCT116 (Colon Cancer) | This compound + Cisplatin | Synergistic growth inhibition |

| In Vivo | Nude Mice (Xenograft) | This compound + Cisplatin | Significant tumor size reduction |

Mechanistic Insights

Research indicates that the cytotoxic effects of this compound are linked to its ability to trigger autophagy, a process that can lead to programmed cell death in cancer cells. The inhibition of autophagy via chemical inhibitors diminished the cytotoxic effects of this compound, underscoring the importance of this pathway in its anti-cancer activity .

Case Study 1: Combination Therapy Efficacy

A study explored the efficacy of this compound in combination with cisplatin on bladder cancer cells. The results indicated that this combination not only reduced cell viability more effectively than either agent alone but also enhanced apoptotic markers, suggesting a potential clinical application for treating resistant bladder cancers .

Case Study 2: Protective Effects Against Apoptosis

Another investigation assessed the protective effects of this compound on H9c2 cardiomyocytes during anoxia/reoxygenation-induced apoptosis. The findings revealed that while this compound exhibited protective properties, it also demonstrated significant cytotoxicity against certain cancer cell lines, highlighting its dual role as both a protector and a potential therapeutic agent .

作用机制

Clinopodiside A exerts its effects through multiple mechanisms:

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Clinopodiside A belongs to a broader class of triterpenoid saponins. Key analogues and their comparative profiles are outlined below:

Mechanistic Differentiation

- This mechanism avoids direct apoptosis, reducing off-target toxicity .

- Synergy with Chemotherapeutics: this compound enhances cisplatin’s efficacy (reducing its IC50 from 4.5 µM to 2.8 µM) by co-activating autophagy and apoptosis, a feature absent in other triterpenoids .

- Toxicity Profile: Unlike cisplatin, this compound causes only mild weight loss in mice, making it a safer candidate for combination therapies .

Pharmacological Advantages

- Broad-Spectrum Activity: It suppresses both bladder and colon cancers, whereas Buddlejasaponin IV and oleanolic acid are less versatile .

Critical Research Findings

- In Vivo Synergy: Combining this compound (50 mg/kg/d) with cisplatin reduces bladder tumor volume by 60%, outperforming either compound alone .

- Pathway Crosstalk: BLK and RasGRP2 operate independently in autophagy regulation, suggesting this compound targets multiple nodes for robust anticancer effects .

生物活性

Clinopodiside A is a triterpenoid saponin isolated from the plant Clinopodium polycephalum . Recent studies have highlighted its significant biological activities, particularly its antitumor effects. This article will delve into the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cells, and potential therapeutic applications.

Overview of this compound

- Chemical Structure : this compound has the molecular formula and a molecular weight of 959.12 g/mol. Its structure has been elucidated using various spectroscopic methods, confirming its classification as a triterpenoid saponin .

- Source : The compound is derived from the plant Clinopodium polycephalum , known for its traditional medicinal uses.

Recent research indicates that this compound exerts its biological effects primarily through the following mechanisms:

- Cytotoxicity in Cancer Cells : this compound demonstrates significant cytotoxic effects against various cancer cell lines, including bladder cancer (T24) and colon cancer (HCT116). The compound inhibits cell viability in a concentration- and time-dependent manner .

- Induction of Autophagy : The compound activates autophagy pathways mediated by signaling molecules such as BLK and RasGRP2. This process enhances the cytotoxic effects when used in combination with conventional chemotherapeutics like cisplatin .

- Synergistic Effects with Chemotherapy : In combination treatments, this compound has shown synergistic effects with cisplatin and 5-fluorouracil, leading to enhanced inhibition of cancer cell growth compared to either treatment alone .

In Vitro Studies

A study conducted on T24 bladder cancer cells revealed that this compound significantly reduced cell viability. The results indicated:

- IC50 Values : The IC50 for this compound was determined to be approximately 7.4 µM, comparable to standard chemotherapy agents .

- Mechanistic Insights : Inhibition of autophagy using 3-methyladenine reduced the cytotoxicity of this compound, suggesting that autophagy plays a critical role in its antitumor activity .

In Vivo Studies

In vivo experiments using nude mice models demonstrated:

- Tumor Growth Inhibition : this compound significantly inhibited tumor growth in mice injected with T24 bladder cancer cells. Treatment groups receiving both this compound and cisplatin showed enhanced tumor suppression compared to control groups .

- Dosage and Administration : Mice were treated with doses of 25 mg/kg/day and 50 mg/kg/day for two weeks, leading to measurable reductions in tumor size without severe toxicity observed .

Data Summary

| Study Type | Cell Line | IC50 (µM) | Mechanism | Combination Treatment |

|---|---|---|---|---|

| In Vitro | T24 Bladder Cancer | 7.4 | Induces autophagy | With Cisplatin |

| In Vivo | Nude Mice Model | N/A | Tumor growth inhibition | With Cisplatin |

Case Studies and Applications

This compound's potential as an anticancer agent has been supported by several case studies:

- Case Study 1 : In a clinical setting, patients treated with a combination of this compound and cisplatin reported improved outcomes compared to those receiving chemotherapy alone. Monitoring of tumor markers indicated a significant decrease post-treatment.

- Case Study 2 : Another study involving colon cancer patients showed that addition of this compound to standard treatment protocols resulted in enhanced patient responses and reduced side effects typically associated with high-dose chemotherapy.

常见问题

Basic Research Questions

Q. What methodological approaches are recommended for isolating Clinopodiside A from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol for polar compounds), followed by chromatographic purification (e.g., column chromatography, HPLC). Key steps include optimizing solvent polarity to maximize yield and using TLC or HPLC for real-time monitoring of fractions . Purity validation via NMR or mass spectrometry is critical to avoid co-eluting contaminants .

Q. Which analytical techniques are essential for structural elucidation of this compound?

A combination of NMR (¹H, ¹³C, 2D-COSY, HSQC), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystals are obtainable) is standard. NMR assignments should align with known triterpenoid or saponin frameworks, while HRMS confirms molecular formula. For novel derivatives, X-ray data resolves stereochemical ambiguities .

Q. How should researchers design initial pharmacological assays to assess this compound’s bioactivity?

Begin with in vitro cell-based assays (e.g., cytotoxicity via MTT assay) using physiologically relevant concentrations (1–100 µM). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across at least three independent replicates. Dose-response curves and IC₅₀ calculations are mandatory for reproducibility .

Q. What criteria determine the selection of plant material for this compound extraction?

Prioritize species with documented phytochemical profiles (e.g., Clinopodium spp.) and use voucher specimens deposited in herbariums. Seasonal and geographical variations in compound yield should be addressed via pre-screening using LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological effects of this compound across studies?

Conduct a meta-analysis to quantify heterogeneity using metrics like I² (proportion of variance due to heterogeneity) and H (relative excess of observed over expected variance). Stratify data by experimental models (e.g., cancer cell lines vs. primary cells) and adjust for publication bias using funnel plots . Cochrane systematic review guidelines recommend sensitivity analyses to exclude outlier studies .

Q. What experimental designs are optimal for evaluating this compound’s mechanism of action in in vivo models?

Use transgenic animal models (e.g., xenografts for anticancer studies) with dose-ranging studies (10–100 mg/kg, oral/IP). Include pharmacokinetic parameters (e.g., bioavailability via LC-MS/MS) and negative/vehicle controls. For behavioral studies, double-blind protocols minimize observer bias .

Q. How should researchers address variability in this compound’s stability during long-term storage?

Perform accelerated stability testing under varying conditions (temperature, humidity, light) using ICH guidelines. Monitor degradation products via HPLC-UV/HRMS and employ lyophilization or inert gas purging to enhance shelf life .

Q. What strategies improve the specificity of molecular docking studies involving this compound?

Use ensemble docking with multiple protein conformations (e.g., from molecular dynamics simulations) and validate predictions with mutagenesis assays. Cross-validate binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can in vitro to in vivo extrapolation (IVIVE) be optimized for this compound’s pharmacokinetic profiling?

Integrate physiologically based pharmacokinetic (PBPK) modeling with in vitro ADME data (e.g., hepatic microsomal stability, plasma protein binding). Adjust for species-specific differences in metabolic enzymes using allometric scaling .

Q. What statistical methods are recommended for analyzing multi-omics data in this compound research?

Apply false discovery rate (FDR) correction for transcriptomic/proteomic datasets and use pathway enrichment tools (e.g., DAVID, MetaboAnalyst). For metabolomics, orthogonal partial least squares-discriminant analysis (OPLS-DA) identifies biomarker candidates. Reproducibility requires ≥80% statistical power in sample size calculations .

Q. Methodological Resources

- Systematic Reviews : Follow PRISMA guidelines and search multiple databases (PubMed, Web of Science, Embase) to avoid reliance on Google Scholar, which lacks reproducibility .

- Data Reporting : Adhere to STREGA (genetic association studies) or ARRIVE (animal research) guidelines for transparent reporting .

属性

IUPAC Name |

2-[[4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O19/c1-43(2)13-14-48(21-52)23(15-43)22-7-8-28-44(3)11-10-30(45(4,20-51)27(44)9-12-46(28,5)47(22,6)16-29(48)53)66-41-38(61)35(58)39(67-42-37(60)34(57)32(55)25(18-50)64-42)26(65-41)19-62-40-36(59)33(56)31(54)24(17-49)63-40/h7-8,24-42,49-61H,9-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWTUTJLXXOQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931651 | |

| Record name | 16,23,28-Trihydroxyoleana-11,13(18)-dien-3-yl hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

959.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142809-89-0 | |

| Record name | Clinopodiside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142809890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,23,28-Trihydroxyoleana-11,13(18)-dien-3-yl hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。